molecular formula C32H37NO12 B1232887 pirarubicin

pirarubicin

Cat. No.: B1232887
M. Wt: 627.6 g/mol
InChI Key: KMSKQZKKOZQFFG-NCXNULAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

pirarubicin can be synthesized through two related methods:

Chemical Reactions Analysis

pirarubicin undergoes various chemical reactions, including:

    this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

    Substitution: Substitution reactions involving therarubicin can occur, where specific functional groups are replaced by others, potentially modifying its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate these transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

pirarubicin has a wide range of scientific research applications:

Comparison with Similar Compounds

pirarubicin is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it has unique properties that distinguish it from these compounds:

Properties

Molecular Formula

C32H37NO12

Molecular Weight

627.6 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21?,22-,31+,32-/m0/s1

InChI Key

KMSKQZKKOZQFFG-NCXNULAVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Synonyms

4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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